molecular formula C46H80O2 B198880 alpha-Amyrin palmitate CAS No. 22255-10-3

alpha-Amyrin palmitate

Cat. No.: B198880
CAS No.: 22255-10-3
M. Wt: 665.1 g/mol
InChI Key: BHPGRVQWTLDDQX-MYFXNNOVSA-N
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Description

Alpha-Amyrin palmitate is a triterpenoid ester derived from alpha-Amyrin, a pentacyclic triterpene. Alpha-Amyrin is commonly found in the resin of various plants, including Protium heptaphyllum. This compound is known for its anti-inflammatory, antimicrobial, and gastroprotective properties .

Biochemical Analysis

Biochemical Properties

Alpha-Amyrin Palmitate interacts with various biomolecules in biochemical reactions. It has been found to have antihyperglycemic and hypolipidemic effects, suggesting interactions with enzymes and proteins involved in glucose and lipid metabolism .

Cellular Effects

This compound influences cell function in several ways. It has been shown to reduce blood glucose and lipid levels in mice, indicating that it may affect cell signaling pathways, gene expression, and cellular metabolism related to these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating certain enzymes. This can lead to changes in gene expression, further influencing cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amyrin palmitate typically involves the esterification of alpha-Amyrin with palmitic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of alpha-Amyrin from plant sources followed by its esterification with palmitic acid. The process is optimized for high yield and purity using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Alpha-Amyrin palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Amyrin palmitate has a wide range of scientific research applications:

Mechanism of Action

Alpha-Amyrin palmitate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Alpha-Amyrin palmitate is compared with other similar triterpenoid esters:

Similar Compounds

Properties

IUPAC Name

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPGRVQWTLDDQX-IBZMRETLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-10-3
Record name α-Amyrin palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22255-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the anti-inflammatory effects of alpha-amyrin palmitate and how does it work?

A1: Research suggests that this compound exhibits anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats []. When administered orally to arthritic rats, this compound demonstrated several beneficial effects:

  • Reduced serum hyaluronate and blood granulocytes: These factors are typically elevated in inflammatory conditions, and their reduction suggests a modulation of the inflammatory response [].
  • Improved anaemia: Adjuvant arthritis can lead to anaemia, and this compound administration showed a positive effect on red blood cell counts [].
  • Histological improvements: Examination of joint tissues revealed reduced synovial proliferation, joint invasion, and leukocyte infiltration in treated rats, indicating a suppression of inflammatory processes [].
  • Protection against bone and cartilage damage: The compound showed a protective effect against the destruction of bone and cartilage, common hallmarks of arthritis [].

Q2: How does the structure of this compound relate to its activity as a protease inhibitor?

A2: this compound is a lupane triterpenoid esterified with palmitic acid []. Studies comparing this compound with other related triterpenoids, such as lupeol and alpha-amyrin, provide insights into structure-activity relationships [].

  • Esterification enhances potency: this compound, with its palmitic acid ester, demonstrates significantly greater potency as a chymotrypsin inhibitor compared to its non-esterified counterpart, alpha-amyrin []. This suggests that the presence and nature of the ester moiety play a crucial role in enhancing inhibitory activity.
  • Influence of the triterpenoid core: While both lupeol and alpha-amyrin share structural similarities, subtle differences in their core structures may contribute to variations in their inhibitory profiles against trypsin and chymotrypsin []. This highlights the importance of the specific triterpenoid scaffold in influencing enzyme binding and inhibition.

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